REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:25])[CH2:5][N:6]([C:10](=[O:24])[CH2:11][CH2:12][CH2:13][C:14]1[C:23]2[C:18](=[N:19][CH:20]=[CH:21][CH:22]=2)[N:17]=[CH:16][CH:15]=1)[CH:7]1[CH2:9][CH2:8]1)[CH3:2]>[Pd].CCO>[NH3:6].[CH3:2][CH2:1][OH:3].[CH2:1]([O:3][C:4](=[O:25])[CH2:5][N:6]([C:10](=[O:24])[CH2:11][CH2:12][CH2:13][C:14]1[CH:15]=[CH:16][N:17]=[C:18]2[C:23]=1[CH2:22][CH2:21][CH2:20][NH:19]2)[CH:7]1[CH2:9][CH2:8]1)[CH3:2] |f:3.4|
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
was stirred under hydrogen atmosphere (1 atm) at ambient temperature for 20 h
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration through celite
|
Type
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CONCENTRATION
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Details
|
the filtrate was concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |